Cas no 2098073-35-7 (4-(azidomethyl)-5-ethyl-1H-pyrazole)

4-(Azidomethyl)-5-ethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azidomethyl group at the 4-position and an ethyl group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the reactive azide functionality. The compound is useful for the preparation of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its ethyl substituent enhances stability while maintaining reactivity, making it suitable for pharmaceutical and materials science research. Careful handling is advised due to the potential sensitivity of the azide group.
4-(azidomethyl)-5-ethyl-1H-pyrazole structure
2098073-35-7 structure
Product Name:4-(azidomethyl)-5-ethyl-1H-pyrazole
CAS No:2098073-35-7
MF:C6H9N5
MW:151.169159650803
CID:4775724
Update Time:2025-06-08

4-(azidomethyl)-5-ethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)-3-ethyl-1H-pyrazole
    • 4-(azidomethyl)-5-ethyl-1H-pyrazole
    • Inchi: 1S/C6H9N5/c1-2-6-5(3-8-10-6)4-9-11-7/h3H,2,4H2,1H3,(H,8,10)
    • InChI Key: QAVQUFGZOUKBSP-UHFFFAOYSA-N
    • SMILES: N1C(CC)=C(C=N1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 151.08579531 g/mol
  • Monoisotopic Mass: 151.08579531 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43
  • Molecular Weight: 151.17

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Additional information on 4-(azidomethyl)-5-ethyl-1H-pyrazole

Professional Introduction to 4-(azidomethyl)-5-ethyl-1H-pyrazole (CAS No. 2098073-35-7)

4-(azidomethyl)-5-ethyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2098073-35-7, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, a family of molecules known for their diverse biological activities and structural versatility. The presence of both an azidomethyl substituent and an ethyl group at specific positions on the pyrazole ring imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 4-(azidomethyl)-5-ethyl-1H-pyrazole combines the electron-deficient nature of the pyrazole core with the nucleophilic potential of the azido group. This dual functionality allows for a wide range of chemical transformations, including nucleophilic substitution reactions, cycloadditions, and cross-coupling reactions, which are pivotal in constructing more complex molecular architectures. The ethyl substituent at the 5-position further influences the electronic distribution and steric environment of the molecule, potentially modulating its interactions with biological targets.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of pharmacological activities. Studies have demonstrated that pyrazole-based compounds exhibit properties such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The azidomethyl moiety, in particular, has been exploited in medicinal chemistry for its ability to participate in click chemistry reactions, facilitating the rapid assembly of drug candidates. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction that leverages azido groups to form carbon-carbon bonds efficiently.

Current research in the field of 4-(azidomethyl)-5-ethyl-1H-pyrazole focuses on its utility as a building block for more sophisticated pharmacophores. Researchers are exploring its incorporation into small-molecule libraries designed for high-throughput screening (HTS) to identify novel therapeutic agents. The compound’s ability to undergo selective functionalization makes it an attractive candidate for generating analogues with tailored biological profiles. Additionally, its role in synthesizing bioconjugates, where it can serve as a linker between therapeutic moieties and targeting ligands, is being actively investigated.

The synthesis of 4-(azidomethyl)-5-ethyl-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation of pyrazole derivatives followed by introduction of the azido group via nucleophilic substitution or metal-catalyzed processes. The subsequent methylation at the 4-position with an azidomethylating agent completes the structure. Advances in synthetic methodologies have enabled more efficient and scalable production routes, which are essential for industrial applications.

From a computational chemistry perspective, understanding the electronic and steric properties of 4-(azidomethyl)-5-ethyl-1H-pyrazole is crucial for predicting its behavior in biological systems. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which may impact its binding affinity to protein targets. The interplay between the azidomethyl group and the pyrazole ring has been scrutinized using density functional theory (DFT) calculations to elucidate reaction mechanisms and optimize synthetic strategies.

In drug discovery pipelines, 4-(azidomethyl)-5-ethyl-1H-pyrazole has been utilized in fragment-based drug design approaches. By serving as a scaffold, it allows medicinal chemists to explore structural variations that enhance target engagement while minimizing off-target effects. The compound’s compatibility with modern synthetic tools such as flow chemistry has also contributed to its popularity in academic and industrial labs alike.

The potential applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. Its reactivity profile makes it suitable for generating functionalized polymers or ligands used in catalysis. Moreover, derivatives of 4-(azidomethyl)-5-ethyl-1H-pyrazole have shown promise as intermediates in crop protection agents due to their ability to interact with biological enzymes relevant to plant pathogens.

Ethical considerations are paramount when handling compounds like 4-(azidomethyl)-5-ethyl-1H-pyrazole, given their potential utility in developing life-saving therapies. Responsible research practices ensure that such molecules are synthesized and used under controlled conditions to mitigate any unintended consequences. Collaborative efforts between chemists, biologists, and regulatory bodies help streamline the translation of laboratory findings into clinical applications.

Looking ahead, the future direction of research on 4-(azidomethyl)-5-ethyl-1H-pyrazole is likely to focus on expanding its chemical space through innovative synthetic techniques and exploring novel biological targets. The integration of machine learning algorithms into drug discovery workflows could accelerate the identification of promising derivatives by predicting their pharmacokinetic properties early in the design phase.

In conclusion,4-(azidomethylethylpyrrolidine) represents a versatile intermediate with significant potential across multiple domains of science and industry. Its unique structural features enable diverse applications ranging from medicinal chemistry to advanced materials design, highlighting its importance as a research tool and future therapeutic agent.

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